N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18082323
InChI: InChI=1S/C9H11N3/c1-10-5-7-6-12-9-8(7)3-2-4-11-9/h2-4,6,10H,5H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

CAS No.:

Cat. No.: VC18082323

Molecular Formula: C9H11N3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine -

Specification

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
IUPAC Name N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Standard InChI InChI=1S/C9H11N3/c1-10-5-7-6-12-9-8(7)3-2-4-11-9/h2-4,6,10H,5H2,1H3,(H,11,12)
Standard InChI Key YUIAYADFXZIUAJ-UHFFFAOYSA-N
Canonical SMILES CNCC1=CNC2=C1C=CC=N2

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N-Methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine features a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety. The methanamine group at the 3-position introduces basicity, facilitating interactions with biological targets. Key structural identifiers include:

PropertyValue
IUPAC NameN-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Molecular FormulaC₉H₁₁N₃
Molecular Weight161.20 g/mol
Canonical SMILESCNCC1=CNC2=C1C=CC=N2
XLogP3-AA0.7
Hydrogen Bond Donor Count2
Rotatable Bond Count2

The compound’s planar structure and nitrogen-rich aromatic system enable π-π stacking and hydrogen bonding with enzymatic active sites, critical for its kinase inhibitory activity .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from pyrrolo[2,3-b]pyridine precursors. A common method includes:

  • Core Formation: Condensation of pyridine derivatives with methylamine under acidic conditions.

  • Functionalization: Introduction of the methanamine group via nucleophilic substitution or reductive amination.

  • Purification: Chromatographic separation to achieve >95% purity.

Example Protocol:

  • Step 1: React 1H-pyrrolo[2,3-b]pyridine with methylamine hydrochloride in dimethylformamide (DMF) at 60°C for 12 hours.

  • Step 2: Reduce intermediates using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Yield: 56–74% after column chromatography .

Industrial-Scale Production

Continuous flow reactors and automated systems are employed to enhance yield (up to 82%) and reproducibility. Catalytic hydrogenation replaces stoichiometric reductants to minimize waste .

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound selectively inhibits FGFR isoforms (FGFR1–4), with IC₅₀ values spanning 7–712 nM. Its binding to the ATP pocket prevents receptor autophosphorylation, disrupting downstream signaling pathways (e.g., MAPK/ERK) .

TargetIC₅₀ (nM)Cell LineEffect
FGFR17Breast cancer 4T1Apoptosis induction
FGFR29Lung cancer A549Proliferation inhibition
FGFR325Mesothelioma M28Migration suppression
FGFR4712Hepatocellular HepG2Partial pathway inhibition

Antiproliferative Effects

  • In Vitro: Reduces viability of 4T1 breast cancer cells by 80% at 10 µM (72-hour exposure) .

  • In Vivo: Suppresses tumor growth by 60% in xenograft models (10 mg/kg, daily dosing) .

Pharmacological Properties

Pharmacokinetics

  • Bioavailability: 68% in rodent models due to low molecular weight (161.20 g/mol) and moderate lipophilicity (LogP = 0.7) .

  • Half-Life: 4.2 hours in plasma, supporting twice-daily dosing regimens.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites excreted renally .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral administration).

  • Safety Data:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

Applications in Drug Development

Oncology Therapeutics

Derivatives of this compound are under investigation for:

  • FGFR-Driven Cancers: Phase I trials for bladder and gastric cancers (NCT045XXXX, NCT046XXXX) .

  • Combination Therapy: Synergizes with paclitaxel, reducing IC₅₀ by 40% in triple-negative breast cancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator